Comparative Human PON1 Inhibition: 3,4- vs. 4,5-Dichloro Regioisomer Potency and Mechanism
In a direct head-to-head comparison on human serum paraoxonase-1 (hPON1), 3,4-dichlorothiophene-2-sulfonamide demonstrated a distinct inhibition profile relative to its 4,5-dichloro regioisomer [1]. While 4,5-dichlorothiophene-2-sulfonamide was identified as the most potent inhibitor in the panel (IC50 = 24.10 µM, Ki = 4.41 ± 0.52 µM) with a non-competitive mechanism, the 3,4-dichloro derivative exhibited a different inhibition mechanism, classified as competitive [1]. Although its IC50 value is higher, the competitive mechanism indicates that it binds exclusively to the enzyme's active site, which can be a more desirable characteristic for designing reversible, substrate-competitive probes or inhibitors where off-target non-specific binding must be minimized [1].
| Evidence Dimension | hPON1 Inhibition (IC50, Ki, and Mechanism) |
|---|---|
| Target Compound Data | IC50 > 24.10 µM; Ki Not Reported in Panel; Competitive Inhibition |
| Comparator Or Baseline | 4,5-dichlorothiophene-2-sulfonamide: IC50 = 24.10 µM, Ki = 4.41 ± 0.52 µM; Non-competitive Inhibition |
| Quantified Difference | Mechanistic difference (Competitive vs. Non-competitive); Potency difference (IC50 > 24.10 µM vs. 24.10 µM) |
| Conditions | In vitro assay on purified human serum paraoxonase-1 (hPON1) using paraoxon as substrate |
Why This Matters
Procurement of the 3,4-dichloro isomer is essential when the experimental objective requires a competitive enzyme inhibitor with a well-defined, active-site-directed mechanism of action.
- [1] Demir, Y., et al. (2019). The inhibition effects of some sulfonamides on human serum paraoxonase-1 (hPON1). Pharmacological Reports, 71(3), 545-549. View Source
